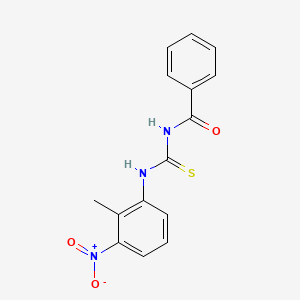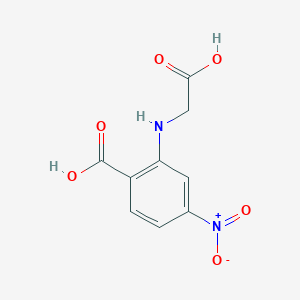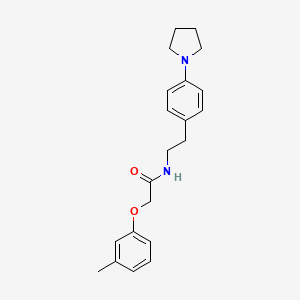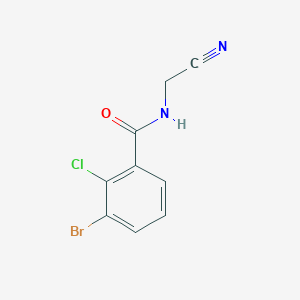
N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea is an organosulfur compound with the molecular formula C15H13N3O3S. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications.
作用機序
Target of Action
Thiourea derivatives, to which this compound belongs, have been reported to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets through hydrogen bonding, owing to the presence of the thiourea moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea typically involves the reaction of benzoyl chloride with N’-(2-methyl-3-nitrophenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
類似化合物との比較
Similar Compounds
- N-benzoyl-N’-(2-methylphenyl)thiourea
- N-benzoyl-N’-(3-nitrophenyl)thiourea
- N-benzoyl-N’-(2-methyl-4-nitrophenyl)thiourea
Uniqueness
N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other thiourea derivatives. The combination of these substituents may enhance its potential as a therapeutic agent or as a precursor in organic synthesis .
特性
IUPAC Name |
N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELWZWZGNJNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)


![4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2620714.png)
![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

![13-chloro-5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2620719.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2620720.png)
![1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2620723.png)
![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)
![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2620726.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)
